4-Fluoro-benzyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-benzyl fluoride is an organic compound with the molecular formula C7H6F2 It is a derivative of benzyl fluoride where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-benzyl fluoride can be synthesized through several methods. One common approach involves the direct fluorination of benzyl fluoride using a fluorinating agent such as Selectfluor. This reaction typically occurs under mild conditions and provides good yields . Another method involves the substitution of a halogenated benzyl compound, such as 4-fluorobenzyl chloride, with a fluoride source .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance efficiency and selectivity. For example, a palladium-catalyzed direct monofluoromethylation of arylboronic esters can be used to produce monofluoromethyl arenes at room temperature . This method is advantageous due to its functional group tolerance and operational simplicity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-benzyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction Reactions: Reduction of this compound can yield 4-fluorobenzyl alcohol.
Common Reagents and Conditions
Selectfluor: Used for direct fluorination reactions.
N-Fluorobenzenesulfonimide (NFSI): Employed in C-H fluorination reactions.
Palladium Catalysts: Utilized in catalytic fluorination processes.
Major Products Formed
4-Fluorobenzaldehyde: Formed through oxidation reactions.
4-Fluorobenzoic Acid: Another oxidation product.
4-Fluorobenzyl Alcohol: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-benzyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluoro-benzyl fluoride involves its ability to participate in various chemical reactions due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius allow it to influence the reactivity and stability of the compound. In enzyme-catalyzed reactions, the fluorine atom can enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzyl Chloride: Similar in structure but contains a chlorine atom instead of a fluoride atom.
4-Fluorobenzoyl Fluoride: Contains an additional carbonyl group compared to 4-fluoro-benzyl fluoride.
Benzyl Fluoride: Lacks the fluorine substitution on the benzene ring.
Uniqueness
This compound is unique due to the presence of the fluorine atom on the benzene ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C7H6F2 |
---|---|
Molekulargewicht |
128.12 g/mol |
IUPAC-Name |
1-fluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H6F2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 |
InChI-Schlüssel |
POAUIYXXQBMWEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.